N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-fluorophenyl group and a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide side chain. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation and heterocyclic ring formation, as described in . Structural characterization via NMR and IR confirms tautomerism in the triazole ring, favoring the thione form due to spectral absence of S-H stretching (~2500–2600 cm⁻¹) . While direct bioactivity data for this compound is absent in the provided evidence, its structural analogs suggest roles in enzyme inhibition or anticancer applications .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S2/c21-14-3-1-2-13(10-14)19-23-20-25(24-19)15(12-30-20)6-7-22-31(26,27)16-4-5-17-18(11-16)29-9-8-28-17/h1-5,10-12,22H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLROAXHTZDDAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures.
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21FN4O3S
- Molecular Weight : 440.5 g/mol
- IUPAC Name : N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
- CAS Number : 946252-55-7
The compound exhibits multiple mechanisms of action due to its structural components:
- Enzyme Inhibition : The thiazole and triazole moieties are known to interact with various enzymes through hydrogen bonding and π–π interactions. This interaction is critical in inhibiting enzymes such as aromatase and carbonic anhydrase, which are involved in cancer progression and other diseases .
- Antimicrobial Activity : Studies have shown that derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antimicrobial properties against a range of bacterial and fungal strains. The mechanism is primarily through inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Several synthesized derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The presence of the triazole ring enhances the compound's ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 16 μg/mL for certain derivatives .
- Anti-inflammatory Effects : The sulfonamide group contributes to the anti-inflammatory activity by inhibiting COX enzymes which play a role in the inflammatory response .
Antimicrobial Efficacy
In a study evaluating various thiazolo-triazole derivatives, compounds were tested against common bacterial strains. Notably:
- Compound 10 showed an MIC of 16 μg/mL against S. aureus.
- Compound 11 exhibited an MIC of 32 μg/mL against C. albicans .
Cytotoxicity Assessment
A series of synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines:
- Compound 69c demonstrated potent activity against MCF-7 cells with IC50 values significantly lower than those of its precursors .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid thiazolo-triazole core and dihydrobenzo dioxine sulfonamide side chain. Below is a comparative analysis with structurally related compounds:
Key Observations:
Core Structure Diversity :
- The target compound’s thiazolo-triazole core differs from flumetsulam’s triazolo-pyrimidine and ethametsulfuron’s triazine. This variance influences electronic properties and binding modes. For instance, triazolo-pyrimidines (flumetsulam) exhibit herbicidal activity via acetolactate synthase (ALS) inhibition, while thiazolo-triazoles may target other enzymes like carbonic anhydrases .
Substituent Impact: Fluorine: The 3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In contrast, flumetsulam’s 2,6-difluorophenyl substitution improves herbicidal selectivity . Sulfonamide: A common pharmacophore in all compared compounds, sulfonamide groups facilitate hydrogen bonding with enzyme active sites (e.g., ALS or carbonic anhydrase) .
Synthetic Complexity :
- The target compound requires advanced cyclization steps (e.g., α-halogenated ketone alkylation), whereas flumetsulam and ethametsulfuron rely on simpler urea/amine condensations . This complexity may affect scalability and cost.
Bioactivity Trends: Thiazolo-triazole derivatives are less documented in pesticidal contexts but show promise in medicinal chemistry due to their heterocyclic diversity. For example, ferroptosis-inducing compounds (FINs) with sulfonamide-triazole motifs exhibit selective cytotoxicity in oral squamous cell carcinoma (OSCC) .
Data Table: Physicochemical Properties
| Property | Target Compound | Flumetsulam | Ethametsulfuron Methyl | 893973-35-8 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~520 (estimated) | 434.3 | 381.4 | 349.4 |
| LogP (Predicted) | 3.5–4.0 | 2.1 | 1.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
| Tautomeric Forms | Thione (dominant) | Not reported | Not applicable | Not reported |
Research Implications and Gaps
- Therapeutic Potential: Structural parallels to FINs suggest exploration in cancer models, particularly for ferroptosis induction in OSCC .
- Agricultural Applications : Despite lacking pesticidal data, its sulfonamide group and fluorine substitution align with herbicidal scaffolds like flumetsulam, justifying herbicidal activity screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
